[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a piperazine ring substituted with a 2-methylbenzoyl group. The presence of phenyl groups at positions 5 and 7 of the pyrrolo[2,3-d]pyrimidine ring adds to its structural complexity and potential for interaction with biological targets.
Preparation Methods
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Suzuki coupling reactions using phenylboronic acids and palladium catalysts.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Attachment of the 2-Methylbenzoyl Group: This step involves the acylation of the piperazine ring using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an inhibitor of various enzymes and receptors, including kinases and G-protein-coupled receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinase activity by competing with ATP for binding to the kinase active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused bicyclic system and are known for their kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine Derivatives: Similar to the compound , these derivatives have a pyrrolo[2,3-d]pyrimidine core and exhibit various biological activities.
Phenylpyrroles: These compounds contain a phenyl group linked to a pyrrole ring and are studied for their potential therapeutic applications.
The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-METHYLBENZOYL)PIPERAZINE lies in its specific substitution pattern and the presence of both a piperazine ring and a 2-methylbenzoyl group, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C30H27N5O |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C30H27N5O/c1-22-10-8-9-15-25(22)30(36)34-18-16-33(17-19-34)28-27-26(23-11-4-2-5-12-23)20-35(29(27)32-21-31-28)24-13-6-3-7-14-24/h2-15,20-21H,16-19H2,1H3 |
InChI Key |
AGCLSOJCXMRECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.